Cas no 1344528-75-1 ((2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine)
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1852798
- 1344528-75-1
- (2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine
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- Inchi: 1S/C10H13FN2O2/c1-7(12)2-3-8-6-9(13(14)15)4-5-10(8)11/h4-7H,2-3,12H2,1H3/t7-/m0/s1
- InChI Key: VJTQWGCNHRSLEB-ZETCQYMHSA-N
- SMILES: FC1=CC=C(C=C1CC[C@H](C)N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 212.09610582g/mol
- Monoisotopic Mass: 212.09610582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 71.8Ų
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852798-1g |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine |
1344528-75-1 | 1g |
$1829.0 | 2023-09-18 | ||
| Enamine | EN300-1852798-5g |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine |
1344528-75-1 | 5g |
$5304.0 | 2023-09-18 | ||
| Enamine | EN300-1852798-10g |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine |
1344528-75-1 | 10g |
$7866.0 | 2023-09-18 | ||
| Enamine | EN300-1852798-0.05g |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine |
1344528-75-1 | 0.05g |
$1537.0 | 2023-09-18 | ||
| Enamine | EN300-1852798-0.1g |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine |
1344528-75-1 | 0.1g |
$1610.0 | 2023-09-18 | ||
| Enamine | EN300-1852798-0.25g |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine |
1344528-75-1 | 0.25g |
$1683.0 | 2023-09-18 | ||
| Enamine | EN300-1852798-0.5g |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine |
1344528-75-1 | 0.5g |
$1757.0 | 2023-09-18 | ||
| Enamine | EN300-1852798-1.0g |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine |
1344528-75-1 | 1g |
$1829.0 | 2023-05-27 | ||
| Enamine | EN300-1852798-2.5g |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine |
1344528-75-1 | 2.5g |
$3585.0 | 2023-09-18 | ||
| Enamine | EN300-1852798-5.0g |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine |
1344528-75-1 | 5g |
$5304.0 | 2023-05-27 |
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine
Compound CAS No. 1344528-75-1: (2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine
(2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine, also known by its CAS number 1344528-75-1, is a chiral organic compound with significant potential in various fields, including pharmaceuticals and materials science. This compound has gained attention due to its unique structural properties and promising applications in drug development. The molecule consists of a butanamine backbone with a fluoro-substituted nitrophenyl group, which contributes to its distinct chemical behavior and biological activity.
The synthesis of (2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine involves a multi-step process, often utilizing asymmetric catalysis to achieve the desired stereochemistry. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, making it more accessible for research and development purposes. The compound's stereochemistry is critical, as the (S)-configuration is often associated with specific pharmacological effects.
In terms of applications, (2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine has shown promise in the field of medicinal chemistry. It serves as a valuable building block for constructing bioactive molecules, particularly those targeting specific protein-protein interactions or enzyme activities. Recent studies have highlighted its potential as a lead compound for developing treatments against various diseases, including cancer and neurodegenerative disorders.
The compound's physical properties, such as solubility and stability, are essential considerations for its practical applications. Research has demonstrated that (2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine exhibits good solubility in organic solvents and moderate stability under physiological conditions. These properties make it suitable for use in drug delivery systems and formulation development.
From a toxicological perspective, recent evaluations have focused on the safety profile of (2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine. Preclinical studies indicate that it has a favorable toxicity profile at therapeutic doses, with minimal adverse effects observed in animal models. However, further investigations are required to fully understand its long-term effects and potential for human use.
In conclusion, (2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine (CAS No. 1344528-75-) represents a valuable compound with diverse applications in the chemical and pharmaceutical industries. Its unique structure, coupled with advancements in synthetic methodologies and biological evaluations, positions it as a key player in the development of innovative therapeutic agents.
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